Octahydro-inden-4-ol
Description
Octahydro-inden-4-ol (CAS: 13380-89-7) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure consists of a fused bicyclic framework (octahydroindene) with a hydroxyl group (-OH) at the 4-position. This compound is characterized by its rigid, saturated hydrocarbon backbone, which contributes to its stability and unique physicochemical properties.
Properties
CAS No. |
90645-84-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H16O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-10H,1-6H2 |
InChI Key |
RMRXFRZQQUJSED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C2C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Solubility: Limited water solubility due to its hydrophobic bicyclic structure; soluble in organic solvents like ethanol and diethyl ether.
- Synthesis : Typically prepared via hydrogenation or catalytic reduction of unsaturated indene precursors, followed by hydroxylation at the 4-position .
- Applications: Primarily used in fragrance formulations for its subtle woody and camphoraceous notes. Derivatives of this compound are also explored in pharmaceutical intermediates and chiral synthesis .
Comparison with Similar Compounds
Octahydro-inden-4-ol shares structural and functional similarities with several bicyclic terpenoids and alcohols. Below is a detailed comparison with key analogs, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The parent compound (this compound) exhibits neutral olfactory characteristics compared to derivatives with branched alcohols (e.g., propan-2-ol substituent in Formula IX), which introduce fruity but harsh notes .
Synthetic Pathways: Derivatives like 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol are synthesized via additional hydrogenation steps, which reduce double bonds but retain stereochemical complexity .
Olfactory Performance: Ethanol derivatives (e.g., Formula VII) demonstrate milder, more versatile fragrance profiles compared to ketone-containing analogs (e.g., Formula III), which lack alcohol functionality and exhibit weaker scent profiles .
Thermal Stability: Methyl-substituted variants (e.g., Formula IV) show enhanced volatility due to reduced steric hindrance, making them suitable for top-note perfumery applications .
Preparation Methods
Methyl Magnesium Bromide Protocol
A cornerstone method involves the Grignard addition to octahydro-4,7-methano-inden-5-one. In a representative procedure, methyl magnesium bromide (3 M in THF) reacts with the ketone at 15–20°C, followed by gradual warming to 30°C. Acetic acid quenching and ice-water workup yield 5-methyl-octahydro-4,7-methano-inden-5-ol with 90% efficiency.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | MeMgBr (3 M in THF) |
| Temperature | 15–30°C |
| Yield | 90% |
| Purity (NMR) | >95% (characteristic δ 1.32 ppm for CH3) |
This method’s scalability is demonstrated in 5-L batch reactions, making it industrially viable.
Multi-Step Lithiation Strategies
t-BuLi-Mediated Alkylation
A four-step sequence reported by Wilson et al. starts with t-BuLi in THF/pentane at −78°C to generate a lithiated intermediate. Subsequent alkylation with Et₂Zn and acid-catalyzed cyclization delivers the target alcohol. While individual steps achieve 93–95% yields, the overall yield remains unspecified.
Reaction Conditions:
-
Lithiation : t-BuLi, THF/pentane, −78°C → 0°C (1.5 h).
-
Alkylation : Et₂Zn, rt (15 h).
-
Cyclization : p-toluenesulfonic acid, dioxane, ambient temperature.
-
Deprotection : 48% aqueous HF, acetonitrile (2.5 h).
Hydroformylation and Dehydration Techniques
Rhodium-Catalyzed Hydroformylation
Hexahydro-4,7-methano-indene isomers undergo hydroformylation using RhH(CO)(PPh₃)₃ under syngas (CO/H₂, 300 psig) at 120°C. This produces a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and its 6-methyl analog, which are distilled to 88% combined yield.
Catalytic System:
| Component | Role |
|---|---|
| RhH(CO)(PPh₃)₃ | Catalyst |
| Syngas (CO:H₂=1:1) | Reactant |
| Temperature | 120°C |
Acid-Catalyzed Dehydration
Dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol using p-toluenesulfonic acid in toluene at reflux (120–135°C) affords hexahydro isomers with 92% yield. The Bidwell trap efficiently removes water, driving the equilibrium toward alkene formation.
Stereochemical Control and Isomer Separation
Diastereomer Resolution
The bridged bicyclic structure introduces four stereocenters, necessitating chiral resolution. Distillation and silica gel chromatography are employed to separate isomers. For example, GC trapping isolates octahydro-4,7-methano-1H-indene-5-acetaldehyde (δ 2.58 ppm, q, J=8.52 Hz).
Q & A
Basic: What are the standard synthetic routes for Octahydro-inden-4-ol, and how are reaction outcomes validated?
Methodological Answer:
Synthesis typically involves oxidation or reduction of precursor molecules. For example:
- Oxidation : Using agents like hydrogen peroxide (H₂O₂) to convert octahydro-indene derivatives to the corresponding alcohol.
- Reduction : Sodium borohydride (NaBH₄) may reduce ketones or aldehydes to yield the target compound.
Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Final products are validated using ¹H/¹³C NMR (in deuterated chloroform/CDCl₃) and cross-referenced with spectral data from PubChem .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., hydroxyl group at δ 1.5–2.0 ppm), while ¹³C NMR confirms carbon骨架.
- High-Performance Liquid Chromatography (HPLC) : Separates impurities in complex mixtures; retention times are compared against standards.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₆O, MW 152.23 g/mol) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹).
Advanced: How can computational methods enhance the prediction of this compound's reactivity and interaction with biomolecules?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties to predict sites for oxidation or substitution. For example, DFT can identify electron-deficient carbons prone to nucleophilic attack.
- Molecular Docking : Simulates binding affinities with proteins (e.g., viral enzymes) using software like AutoDock Vina. This helps prioritize in vitro assays for antiviral or enzymatic activity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability) to guide biological testing .
Advanced: What experimental strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst concentration) using factorial designs to identify optimal conditions.
- Byproduct Characterization : Isolate side products via column chromatography and analyze with NMR/MS to trace mechanistic pathways (e.g., over-oxidation to ketones).
- Kinetic Studies : Monitor reaction rates under controlled conditions to minimize competing pathways. For example, low-temperature conditions may suppress unwanted elimination .
Basic: How is this compound quantified in complex mixtures during environmental or metabolic studies?
Methodological Answer:
- Liquid-Liquid Extraction (LLE) : Partition the compound from aqueous matrices using organic solvents (e.g., ethyl acetate).
- Gas Chromatography (GC) : Quantify using flame ionization detection (FID) with internal standards (e.g., dodecane).
- Calibration Curves : Prepare linear ranges (0.1–100 ppm) to ensure detection limits align with environmental safety thresholds (e.g., PNEC values) .
Advanced: What methodologies validate the reproducibility of biological activity studies involving this compound?
Methodological Answer:
- In Vitro/In Vivo Correlation : Compare results across models (e.g., rat hepatocytes vs. human cell lines) to assess translational relevance.
- Positive/Negative Controls : Include known agonists/inhibitors (e.g., tamoxifen for estrogenic assays) to benchmark activity.
- Statistical Rigor : Apply ANOVA or t-tests to ensure observed effects (e.g., estrogenic cycles in rats) are statistically significant (p < 0.05) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize reactive intermediates (e.g., iodinated byproducts) before disposal per EPA guidelines.
- Emergency Procedures : Maintain spill kits with absorbents (vermiculite) and reference Safety Data Sheets (SDS) from PubChem .
Advanced: How can researchers optimize enantiomeric purity of this compound derivatives for chiral studies?
Methodological Answer:
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.
- Asymmetric Catalysis : Employ catalysts like Jacobsen’s Mn-salen complex to induce stereoselective oxidation.
- Circular Dichroism (CD) : Verify enantiopurity by comparing optical rotation with literature values .
Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?
Methodological Answer:
- LogP Calculation : Estimate partition coefficient (LogP ≈ 2.5) using software like ChemDraw to predict lipid solubility.
- Solubility Screening : Test in solvents (water, DMSO, ethanol) for drug formulation. Low aqueous solubility may necessitate prodrug strategies.
- Melting Point : Confirm purity via differential scanning calorimetry (DSC); pure samples melt sharply at ~85°C .
Advanced: How do researchers address discrepancies in spectral data between synthesized and commercial this compound samples?
Methodological Answer:
- Cross-Validation : Compare NMR/MS data with authenticated standards from PubChem or EPA DSSTox.
- Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping peaks in crowded spectral regions.
- Collaborative Studies : Share samples with independent labs for blind validation to rule out instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
